N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves the coupling of the thiophene and oxadiazole derivatives with the piperidine ring, followed by tosylation to introduce the tosyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic amounts of phase-transfer agents and optimization of reaction conditions such as temperature and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
Oxadiazole derivatives: Compounds with oxadiazole rings are known for their antimicrobial and anticancer properties.
Piperidine derivatives: Compounds like piperidine itself are used in the synthesis of various pharmaceuticals.
Uniqueness
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene, oxadiazole, and piperidine rings in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-6-8-17(9-7-14)30(26,27)24-10-2-4-15(13-24)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLBBPKIJBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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